molecular formula C13H13NO2 B8548104 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole CAS No. 74303-04-1

2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole

Cat. No. B8548104
Key on ui cas rn: 74303-04-1
M. Wt: 215.25 g/mol
InChI Key: SSABLTSPOQCSNJ-UHFFFAOYSA-N
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Patent
US04240964

Procedure details

7.0 g of 2-(hydroxyphenyl)-pyrrole, 7.3 g of epibromohydrin and 11.4 g of dry potassium carbonate in 50 ml of acetone are refluxed for 7 hours. After the mixture has cooled, it is filtered and the filter residue is washed with acetone. The combined filtrates and freed from solvent by distilling off the latter. The residue is twice chromatographed on silica gel, using methylene chloride as the eluant, and thereby gives 4.6 g (48% of theory) of 2-[2- (2,3-epoxypropoxy)-phenyl]-pyrrole as a colorless oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:9][CH:10]=[CH:11][CH:12]=1.[CH2:13]([CH:15]1[O:17][CH2:16]1)Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[O:17]1[CH2:16][CH:15]1[CH2:13][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1NC=CC1
Name
Quantity
7.3 g
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
the filter residue is washed with acetone
DISTILLATION
Type
DISTILLATION
Details
by distilling off the latter
CUSTOM
Type
CUSTOM
Details
The residue is twice chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C(C=CC=C2)C=2NC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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